2-chloro-N,N-bis(2-methoxyethyl)acetamide
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Overview
Description
2-chloro-N,N-bis(2-methoxyethyl)acetamide is an organic compound with the molecular formula C8H16ClNO3 It is a derivative of acetamide, featuring a chloro group and two methoxyethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-methoxyethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the methoxyethyl group replaces the hydrogen atom on the nitrogen of the acetamide. The reaction conditions often include moderate temperatures and the use of a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-bis(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chloroacetamide and 2-methoxyethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted acetamides.
Oxidation: Aldehydes or carboxylic acids.
Hydrolysis: 2-chloroacetamide and 2-methoxyethanol.
Scientific Research Applications
2-chloro-N,N-bis(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-chloro-N,N-bis(2-methoxyethyl)acetamide involves its interaction with nucleophiles, leading to the formation of substituted products. The chloro group acts as a leaving group, making the compound reactive towards nucleophilic attack. This reactivity is harnessed in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methoxyethyl)acetamide: Similar structure but with only one methoxyethyl group.
2-chloro-N,N-dimethylacetamide: Features two methyl groups instead of methoxyethyl groups.
Dimethachlor: Contains a similar chloroacetamide core but with different substituents
Uniqueness
2-chloro-N,N-bis(2-methoxyethyl)acetamide is unique due to the presence of two methoxyethyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
2-chloro-N,N-bis(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO3/c1-12-5-3-10(4-6-13-2)8(11)7-9/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGAPKCNIQGYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10263-25-9 |
Source
|
Record name | 2-chloro-N,N-bis(2-methoxyethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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